molecular formula C22H18N4O4 B3694152 4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide

4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide

Cat. No.: B3694152
M. Wt: 402.4 g/mol
InChI Key: JCUVORMHQSRNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamides are a significant class of amide compounds . They are found in various natural products in organic chemistry . These compounds have been widely used in medical, industrial, biological and potential drug industries .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of benzamides can be represented by the formula C7H7NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Physical and Chemical Properties Analysis

Benzamides appear as a white solid in powdered form, while in crystalline form, they appear as colorless crystals . They are slightly soluble in water, and soluble in many organic solvents .

Safety and Hazards

Benzamides are harmful if swallowed or absorbed through the skin . They may cause eye and skin irritation and may cause respiratory and digestive tract irritation .

Properties

IUPAC Name

4-nitro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-21(16-10-12-17(13-11-16)26(28)29)24-22-23-19-8-4-5-9-20(19)25(22)14-15-30-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUVORMHQSRNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.